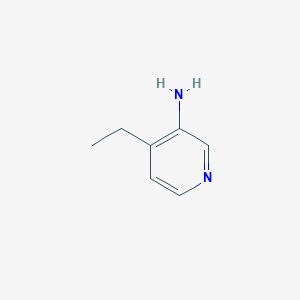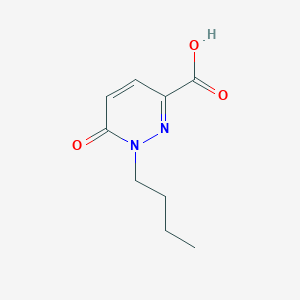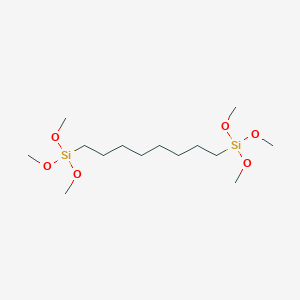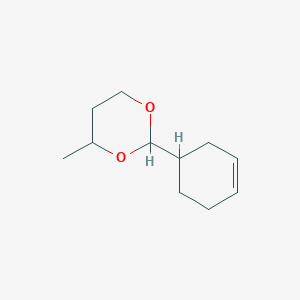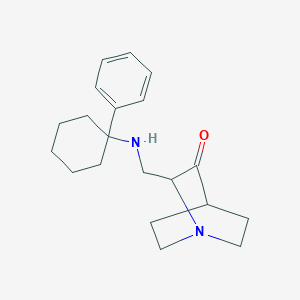
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone, also known as PCP, is a synthetic dissociative drug that was first synthesized in 1956. It is a member of the arylcyclohexylamine class of compounds and is structurally related to ketamine. PCP was initially developed as an anesthetic, but due to its potent psychoactive effects, it was never approved for medical use. Synthesis Method The synthesis of PCP involves the reaction of 1-phenylcyclohexylamine with formaldehyde and quinuclidine. The resulting product is then purified through recrystallization to yield PCP. The synthesis of PCP is a complex process that requires specialized equipment and expertise. Scientific Research Application PCP has been extensively studied for its psychoactive effects and its potential therapeutic applications. PCP is a potent NMDA receptor antagonist, which means it blocks the action of glutamate at the NMDA receptor. This mechanism of action has been implicated in the drug's psychoactive effects, including hallucinations, dissociation, and euphoria. Mechanism of Action PCP's mechanism of action is complex and involves multiple neurotransmitter systems. In addition to its NMDA receptor antagonism, PCP also interacts with the dopamine, serotonin, and opioid systems. This interaction with multiple neurotransmitter systems contributes to the drug's diverse effects. Biochemical and Physiological Effects PCP has been shown to have a wide range of effects on the body. In addition to its psychoactive effects, PCP has been shown to increase heart rate, blood pressure, and body temperature. PCP also affects the immune system, with studies showing that it can suppress immune function. Advantages and Limitations for Lab Experiments PCP has been used extensively in laboratory experiments to study the effects of NMDA receptor antagonism. Its potent psychoactive effects make it a useful tool for studying the role of glutamate in the brain. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting. Future Directions There are several potential future directions for research on PCP. One area of interest is the drug's potential therapeutic applications. PCP has been shown to have antidepressant and anxiolytic effects in animal models, and there is interest in exploring its potential as a treatment for depression and anxiety disorders. Another area of interest is the drug's effects on the immune system. Further research is needed to fully understand the impact of PCP on immune function and its potential as an immunosuppressant. Additionally, there is interest in developing new NMDA receptor antagonists that have fewer side effects than PCP. These compounds could have potential therapeutic applications in a variety of neurological and psychiatric disorders.
properties
CAS RN |
102338-85-2 |
|---|---|
Product Name |
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinone |
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[(1-phenylcyclohexyl)amino]methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C20H28N2O/c23-19-16-9-13-22(14-10-16)18(19)15-21-20(11-5-2-6-12-20)17-7-3-1-4-8-17/h1,3-4,7-8,16,18,21H,2,5-6,9-15H2 |
InChI Key |
FOYGEEYVBDHILQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCC3C(=O)C4CCN3CC4 |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCC3C(=O)C4CCN3CC4 |
synonyms |
2-[[(1-Phenylcyclohexyl)amino]methyl]quinuclidin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



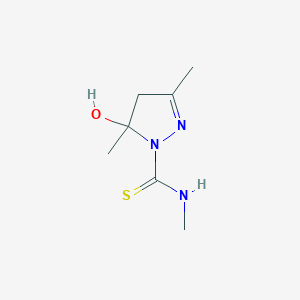
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
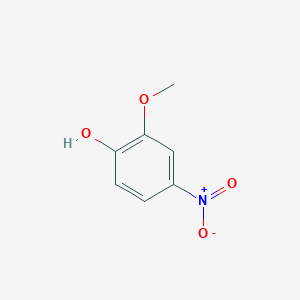
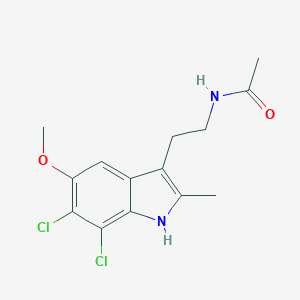
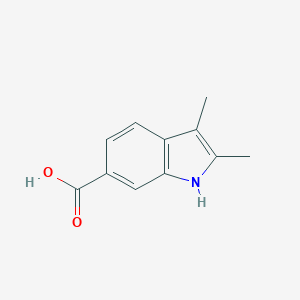
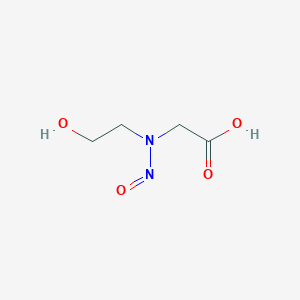
![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
